
Methyl 2-(3-methylisoxazol-5-yl)acetate
Overview
Description
Methyl 2-(3-methylisoxazol-5-yl)acetate is an organic compound featuring a methyl ester functional group attached to a 3-methylisoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Cycloaddition Reactions: : One common method for synthesizing methyl 2-(3-methylisoxazol-5-yl)acetate involves a 1,3-dipolar cycloaddition reaction. This process typically uses a nitrile oxide and an alkyne as starting materials, which react under mild conditions to form the isoxazole ring .
-
Metal-Free Synthesis: : Recent advancements have focused on metal-free synthetic routes to avoid the drawbacks of metal catalysts, such as toxicity and high costs. These methods often employ organic catalysts or photochemical reactions to achieve the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve scalable processes such as continuous flow chemistry. This approach allows for the efficient production of large quantities of the compound with high purity and yield. The use of automated systems and optimized reaction conditions ensures consistency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Methyl 2-(3-methylisoxazol-5-yl)acetate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or other oxidized derivatives.
-
Reduction: : Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), leading to the formation of reduced isoxazole derivatives.
-
Substitution: : Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group, forming amides or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Amines, alcohols, under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols, amines
Substitution: Amides, esters
Scientific Research Applications
Chemistry
In chemistry, methyl 2-(3-methylisoxazol-5-yl)acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its isoxazole ring is a common motif in many biologically active compounds, making it a valuable scaffold for drug discovery and development.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features can be modified to enhance biological activity and selectivity, leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and materials. Its chemical properties make it suitable for the synthesis of pesticides, herbicides, and other agricultural chemicals. Additionally, it can be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which methyl 2-(3-methylisoxazol-5-yl)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The isoxazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-methylisoxazol-4-yl)acetate
- Ethyl 2-(3-methylisoxazol-5-yl)acetate
- Methyl 2-(4-methylisoxazol-5-yl)acetate
Uniqueness
Methyl 2-(3-methylisoxazol-5-yl)acetate is unique due to the position of the methyl group on the isoxazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug discovery and development.
Properties
IUPAC Name |
methyl 2-(3-methyl-1,2-oxazol-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-5-3-6(11-8-5)4-7(9)10-2/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCLJRXHTPUDFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
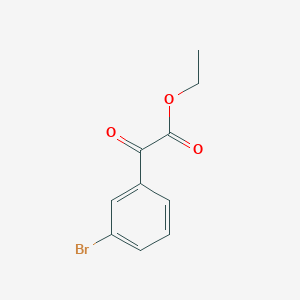
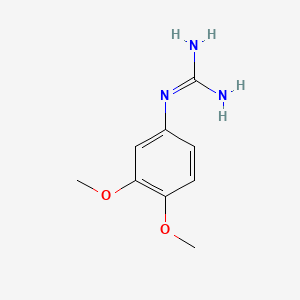

![5-Methoxy-2-methylbenzo[b]thiophene](/img/structure/B1313847.png)
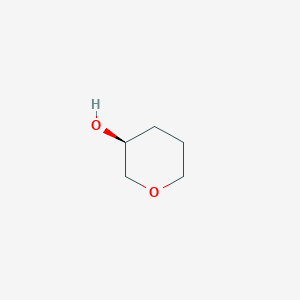

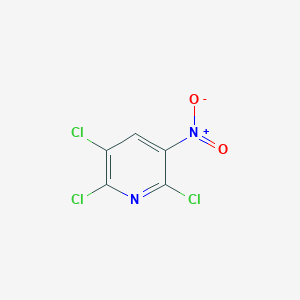
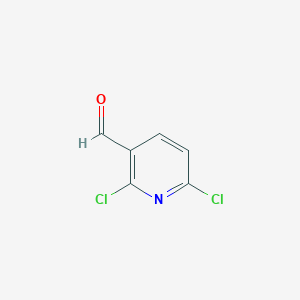
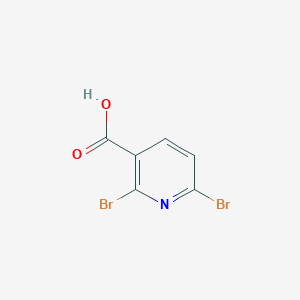
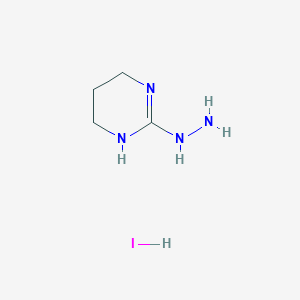
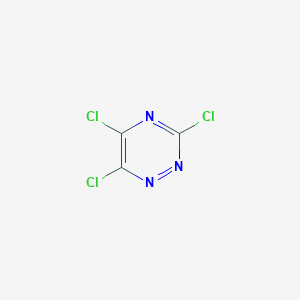
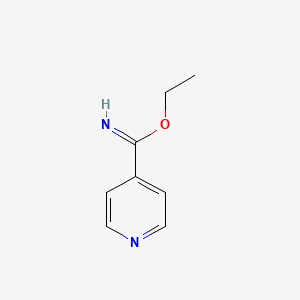

![(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1313873.png)
